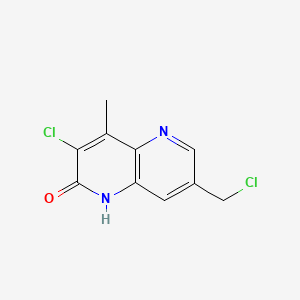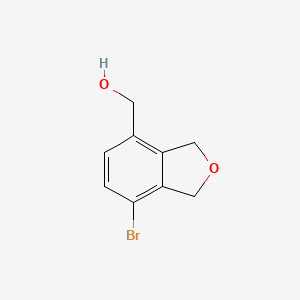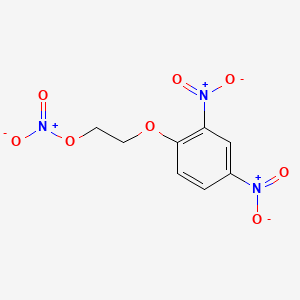
Ethanol, 2-(2,4-dinitrophenoxy)-, nitrate (ester)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-(2,4-dinitrophenoxy)ethyl nitrate involves several steps. One common method starts with the nitration of 2,4-dinitrophenol to produce 2,4-dinitrophenoxy ethanol. This intermediate is then reacted with nitric acid to form the final product, 2-(2,4-dinitrophenoxy)ethyl nitrate . The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity .
化学反応の分析
2-(2,4-dinitrophenoxy)ethyl nitrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common reagents used in these reactions include nitric acid for nitration, reducing agents like hydrogen or metal hydrides for reduction, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-(2,4-dinitrophenoxy)ethyl nitrate has several scientific research applications:
作用機序
The mechanism of action of 2-(2,4-dinitrophenoxy)ethyl nitrate involves its energetic properties. The compound releases a significant amount of energy upon decomposition, making it useful in propellants and explosives . The molecular targets and pathways involved include the interaction with other energetic materials and the release of gases and heat upon decomposition .
類似化合物との比較
2-(2,4-dinitrophenoxy)ethyl nitrate can be compared with other similar compounds, such as:
Nitroglycerine: Both compounds are used in explosives and propellants, but nitroglycerine has a higher energy content.
Pentaerythritol tetranitrate (PETN): PETN is another high-energy compound with similar applications but different chemical properties.
Triethylene glycol dinitrate (TEGDN): TEGDN is used in similar applications but has different stability and performance characteristics.
These comparisons highlight the uniqueness of 2-(2,4-dinitrophenoxy)ethyl nitrate in terms of its specific applications and chemical properties.
特性
CAS番号 |
62030-34-6 |
|---|---|
分子式 |
C8H7N3O8 |
分子量 |
273.16 g/mol |
IUPAC名 |
2-(2,4-dinitrophenoxy)ethyl nitrate |
InChI |
InChI=1S/C8H7N3O8/c12-9(13)6-1-2-8(7(5-6)10(14)15)18-3-4-19-11(16)17/h1-2,5H,3-4H2 |
InChIキー |
UTUMHAGEPUQRFP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCCO[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


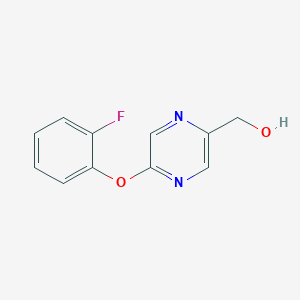
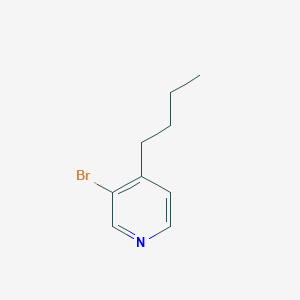
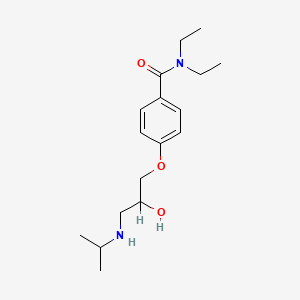
![1,2-Propanediamine, N1,2-dimethyl-N1-[2-(methylamino)ethyl]-](/img/structure/B13936291.png)

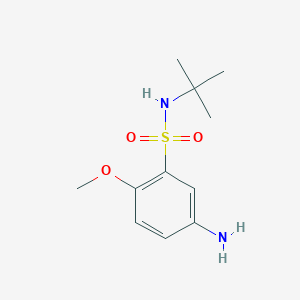
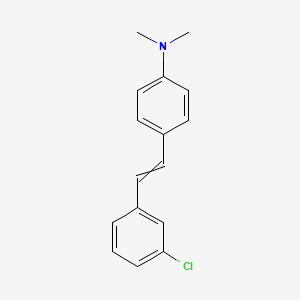
![2-[2-[2-(2,6-Dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]oxyethoxy]acetaldehyde](/img/structure/B13936321.png)
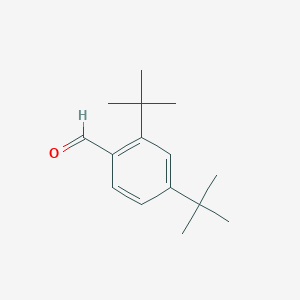
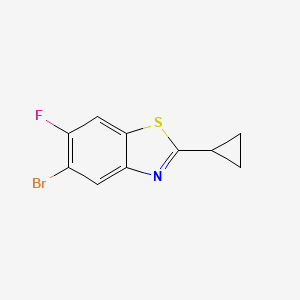
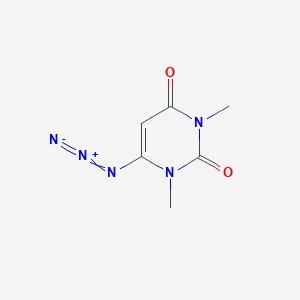
![tert-Butyl ((2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)methyl)carbamate](/img/structure/B13936359.png)
